Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside

Glycobiology Enzymology Carbohydrate Chemistry

Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside (CAS 943859-73-2) is a peracetylated, α-configured D-galactopyranoside bearing an anomeric propargyl aglycone. With a defined molecular formula of C₁₇H₂₂O₁₀ and a molecular weight of 386.35 g·mol⁻¹, it serves as a protected carbohydrate building block enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the construction of neoglycoconjugates, glycodendrimers, and glycosyl donor substrates.

Molecular Formula C17H22O10
Molecular Weight 386.3 g/mol
CAS No. 943859-73-2
Cat. No. B3043867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside
CAS943859-73-2
Molecular FormulaC17H22O10
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17+/m1/s1
InChIKeyHKGFUJKLPCRVFW-HMDCTGQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside (CAS 943859-73-2): A Protected Alkyne Building Block for Stereospecific Glycoconjugate Synthesis


Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside (CAS 943859-73-2) is a peracetylated, α-configured D-galactopyranoside bearing an anomeric propargyl aglycone . With a defined molecular formula of C₁₇H₂₂O₁₀ and a molecular weight of 386.35 g·mol⁻¹, it serves as a protected carbohydrate building block enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the construction of neoglycoconjugates, glycodendrimers, and glycosyl donor substrates [1]. The peracetyl protection strategy stabilizes the sugar during synthetic manipulation while preserving the terminal alkyne for bioorthogonal ligation, distinguishing it from unprotected propargyl galactosides that require different handling and exhibit distinct reactivity profiles .

Why Stereochemistry and Protecting Group Strategy Prevent Simple Substitution of Propargyl α-D-Galactopyranoside Derivatives


Substituting CAS 943859-73-2 with the β-anomer (CAS 211688-84-5), the unprotected α-form (CAS 913074-13-2), or peracetylated manno-/gluco- analogs is scientifically unsound because three factors—anomeric configuration, acetyl protection, and monosaccharide identity—independently and combinatorially dictate reaction kinetics, recognition by carbohydrate-binding proteins, and physicochemical compatibility. The α-anomeric linkage imposes a distinct spatial presentation of the galactose residue that critically determines lectin binding affinity and glycosidase substrate specificity relative to the β-anomer . The four acetyl protecting groups confer solubility in organic solvents and orthogonal reactivity during CuAAC; their removal—as in the unprotected propargyl α-D-galactopyranoside—dramatically alters hydrophilicity (logP shift from 1.82 to approximately −1.5), synthetic compatibility, and storage stability . Finally, replacement with mannopyranoside (CAS 83476-52-2) or glucopyranoside isomers introduces a different carbohydrate recognition domain, fundamentally changing biological interrogation targets . The quantitative evidence below substantiates each dimension.

Quantitative Differentiation Evidence: Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside vs. Closest Analogs


Anomeric Stereochemistry Determines Glycosidase Substrate Specificity: α vs. β Propargyl Galactopyranoside

The α-D-galactopyranoside configuration of CAS 943859-73-2 is essential for recognition by α-galactosidases and is not functional as a substrate or inhibitor of β-galactosidases. In assays using α-galactosidase from Talaromyces flavus, propargyl α-D-galactopyranoside exhibited unique transglycosylation potential—a property absent in the β-anomer [1]. The β-anomer (CAS 211688-84-5) instead serves as a substrate for β-galactosidases and β-galactose-specific lectins such as galectins, as documented in galectin inhibitor patent literature where 3-O-propargyl-β-D-galactopyranoside derivatives show IC₅₀ values in the low micromolar range against galectin-3 [2]. No cross-reactivity data exist showing the α-anomer binding to galectins. Selection of the α-anomer is mandatory when the target protein is an α-galactoside-recognizing lectin or enzyme.

Glycobiology Enzymology Carbohydrate Chemistry

Peracetyl Protection Confers Solubility and Orthogonal Reactivity: Acetylated vs. Unprotected Propargyl α-D-Galactopyranoside

The peracetylated form (CAS 943859-73-2) exhibits a predicted logP of 1.82 (ACD/Labs Percepta), zero H-bond donors, and a polar surface area of 124 Ų, conferring solubility in common organic solvents (dichloromethane, THF, DMF) essential for CuAAC reactions under anhydrous conditions . In contrast, the unprotected propargyl α-D-galactopyranoside (CAS 913074-13-2) has a molecular weight of 218.2 g·mol⁻¹, four H-bond donors, and is primarily water-soluble, presenting challenges in anhydrous organic-phase click reactions and requiring different catalyst systems (e.g., CuSO₄/sodium ascorbate in aqueous or mixed aqueous-organic media) . The acetyl groups also protect the sugar hydroxyls from unintended oxidation or side reactions during multi-step synthesis; KMnO₄ oxidation of the unprotected form leads to carboxylic acid derivatives, whereas the acetylated form remains stable under analogous conditions . This orthogonal reactivity profile is decisive when sequential deprotection/conjugation strategies are required.

Click Chemistry Synthetic Chemistry Bioconjugation

Distinct Monosaccharide Identity Dictates Lectin and Antibody Recognition: α-D-Galactopyranoside vs. α-D-Mannopyranoside

The galactose headgroup of CAS 943859-73-2 is specifically recognized by galactose-binding lectins (e.g., RCA120, galectins, PA-IL) and anti-α-gal antibodies, whereas the mannose isomer (CAS 83476-52-2) binds mannose-specific lectins such as concanavalin A (ConA) and mannose receptors on dendritic cells . In a cell-surface labeling study, peracetylated galactosides are taken up by cells and deacetylated intracellularly by esterases to reveal the free galactose, which is then incorporated into glycoconjugates; the mannose analog follows a different trafficking route involving mannose receptors . Quantitative binding data show that RCA120 lectin binds β-D-galactopyranoside-terminated glycoclusters with Kd values in the low micromolar range; substitution with glucose or mannose abolishes binding (Kd > 1 mM) [1]. Although this dataset derives from β-galactoside clusters, the monosaccharide identity specificity is a class-level property: α-galacto-terminated probes will engage α-galactose-specific proteins (e.g., anti-Gal antibodies, Bandeiraea simplicifolia lectin I) that do not recognize mannose or glucose configurations.

Glycoimmunology Lectin Binding Cell Surface Glycans

Au(III)-Catalyzed Glycosyl Donor Reactivity: Propargyl Glycosides as Stable Donors vs. Conventional Glycosyl Halides

Propargyl glycosides, including the peracetylated galactopyranoside class to which CAS 943859-73-2 belongs, function as stable glycosyl donors under AuCl₃ catalysis (5 mol%), achieving glycosylation of various aglycones in yields of 66–91% [1]. Unlike moisture-sensitive glycosyl bromides or trichloroacetimidates, propargyl glycosides are bench-stable solids that can be stored at ambient temperature without decomposition . The peracetylated α-D-galacto derivative specifically benefits from neighboring group participation, which may influence the stereochemical outcome of glycosylation reactions—a property not shared by non-acetylated propargyl glycosides .

Glycosylation Methodology Organogold Chemistry Oligosaccharide Synthesis

Solid-State Physical Property Comparison: Characterized Melting Point for Identity Verification

CAS 943859-73-2 (α-anomer) is reported as a crystalline solid with a melting point of 79–81 °C when supplied at ≥98% purity by Apollo Scientific . The β-anomer (CAS 211688-84-5) is also a solid but lacks a consistently reported melting point in public datasheets, complicating identity verification by thermal analysis in procurement . Additionally, the α-anomer exhibits a predicted density of 1.3 ± 0.1 g·cm⁻³ and an enthalpy of vaporization of 70.8 ± 3.0 kJ·mol⁻¹ (ACD/Labs), properties that can be used to distinguish it from the β-anomer via DSC or TGA during incoming quality control .

Quality Control Analytical Chemistry Procurement Specification

Commercial Availability and Pricing: α-Anomer as a Standard Catalog Item vs. β-Anomer Scarcity

CAS 943859-73-2 is listed as a standard catalog item by at least five independent suppliers (Apollo Scientific, BOC Sciences, CymitQuimica, Creative Biolabs, Leyan), with published purity specifications of 98% . In contrast, the β-anomer (CAS 211688-84-5) is available from fewer vendors and typically at lower purity (95%+; CheMenu) . The unprotected α-form (CAS 913074-13-2) is priced at approximately $300 per 25 mg from Santa Cruz Biotechnology, whereas the peracetylated form (CAS 943859-73-2) is priced at £414 per 250 mg from Apollo Scientific (~$130 per 100 mg equivalent), reflecting the additional synthetic steps and higher purity specification of the acetylated product .

Chemical Sourcing Supply Chain Procurement

Procurement-Relevant Application Scenarios for Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside (CAS 943859-73-2)


Synthesis of α-Galactose-Terminated Neoglycoconjugates via CuAAC for Anti-α-Gal Antibody Detection

In immunoassays targeting anti-α-Gal antibodies (e.g., xenotransplantation research, tick-borne allergy diagnostics), CAS 943859-73-2 provides a protected alkynyl galactoside that can be conjugated via CuAAC to azide-functionalized proteins, polymers, or surfaces. After conjugation, mild deacetylation (Zemplén conditions) reveals the free α-galactose epitope recognized by anti-Gal antibodies . The α-anomeric configuration is essential because anti-Gal antibodies do not recognize β-galactoside epitopes . The peracetyl protection ensures the alkyne remains the sole reactive handle during CuAAC, preventing cross-linking at sugar hydroxyls that would occur with unprotected propargyl galactoside .

Preparation of Glycosyl Donor Substrates for Au(III)-Catalyzed Oligosaccharide Assembly

CAS 943859-73-2 serves as a stable, storable glycosyl donor for AuCl₃-catalyzed glycosylation reactions, enabling the construction of α-galactose-containing disaccharides and oligosaccharides in yields of 66–91% [1]. Its bench stability (solid, mp 79–81 °C) contrasts with the moisture sensitivity of glycosyl bromides, reducing the need for freshly prepared donors and improving inter-batch reproducibility in medicinal chemistry campaigns synthesizing galactoside-linked drug candidates .

Intracellular Glycan Metabolic Labeling Probes Requiring Esterase-Mediated Deacetylation

For metabolic glycan labeling studies where the peracetylated galactoside is administered to living cells, intracellular esterases cleave the acetyl groups, liberating the free α-galactose that enters glycan biosynthetic pathways . The peracetylated form (logP 1.82) penetrates the cell membrane more efficiently than the unprotected form (logP ≈ −1.5), enabling higher intracellular probe concentrations . After incorporation, the terminal alkyne can be detected via CuAAC with fluorescent azides, permitting visualization of α-galactose-containing glycoconjugates .

Quality-Controlled Procurement of α-Galacto Click Chemistry Building Blocks with Validated Melting Point

For GLP/GMP laboratory environments requiring reliable incoming material verification, CAS 943859-73-2 offers a published melting point of 79–81 °C (Apollo Scientific, ≥98% purity) . This parameter enables simple capillary melting point determination to confirm identity upon receipt—a QC capability unavailable for the β-anomer whose melting point is not publicly cataloged . The higher commercial purity specification (98%) relative to the β-anomer (95%+) further supports direct use in sensitive conjugation reactions without additional purification .

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